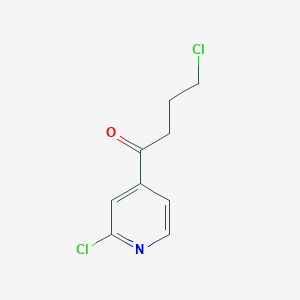![molecular formula C22H28O4 B15171117 Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate CAS No. 915385-11-4](/img/structure/B15171117.png)
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate is an organic compound with the molecular formula C22H28O4 It is a benzoate ester derivative, characterized by the presence of an ethyl group, a benzoate moiety, and a hexyl chain substituted with a 2-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-(2-methylphenoxy)hexanol: This intermediate can be synthesized by reacting 2-methylphenol with 1-bromohexane in the presence of a base such as potassium carbonate.
Esterification: The intermediate 2-(2-methylphenoxy)hexanol is then esterified with 4-hydroxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or phenoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or phenoxy derivatives.
Applications De Recherche Scientifique
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[2-(3-methylphenoxy)hexyl]oxy}benzoate: Similar structure but with a different position of the methyl group on the phenoxy ring.
Ethyl 4-{[2-(2-ethylphenoxy)hexyl]oxy}benzoate: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.
Propriétés
Numéro CAS |
915385-11-4 |
|---|---|
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
ethyl 4-[2-(2-methylphenoxy)hexoxy]benzoate |
InChI |
InChI=1S/C22H28O4/c1-4-6-10-20(26-21-11-8-7-9-17(21)3)16-25-19-14-12-18(13-15-19)22(23)24-5-2/h7-9,11-15,20H,4-6,10,16H2,1-3H3 |
Clé InChI |
BPCMKNSIRUNMDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)
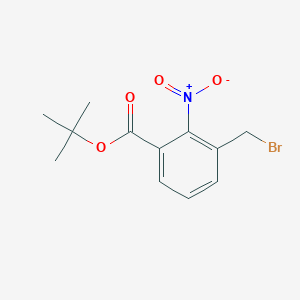

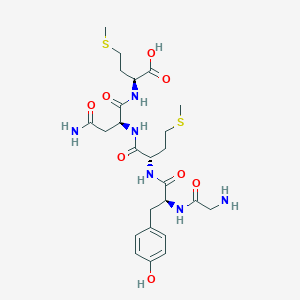
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)


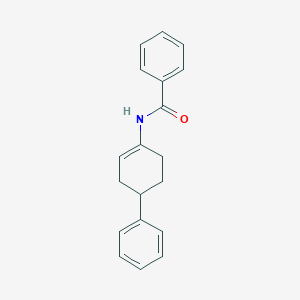
![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
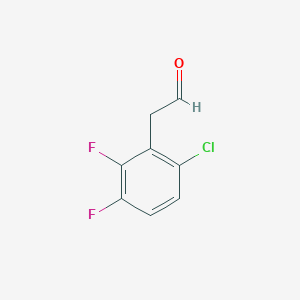
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)

![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
